molecular formula C23H23F3N2O5 B13385654 N|A-Fmoc-N|A-trifluoroacetyl-L-lysine

N|A-Fmoc-N|A-trifluoroacetyl-L-lysine

Cat. No.: B13385654
M. Wt: 464.4 g/mol
InChI Key: ZVLMWTPNDXNXSZ-UHFFFAOYSA-N
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Description

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha position and a trifluoroacetyl group at the epsilon position of the lysine molecule. It is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves multiple steps. Initially, L-lysine is protected at the alpha position using the Fmoc group. This is typically achieved by reacting L-lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The epsilon amino group is then protected by introducing the trifluoroacetyl group using trifluoroacetic anhydride (TFAA) under basic conditions .

Industrial Production Methods

Industrial production of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and sodium bicarbonate.

    Trifluoroacetyl Protection: Trifluoroacetic anhydride (TFAA) and a base.

    Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also used in the synthesis of synthetic organic polypeptides, which are useful for nonaqueous capillary electrophoresis (NACE) .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLMWTPNDXNXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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